molecular formula C27H16N2O4 B401178 4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile

4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile

Cat. No.: B401178
M. Wt: 432.4g/mol
InChI Key: AQMKLXSQQHTPPR-UHFFFAOYSA-N
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Description

4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile is a complex organic compound with the molecular formula C27H16N2O4 and a molecular weight of 432.42694 . This compound is characterized by its unique structure, which includes a benzonitrile group and a phenoxy-isoindole moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile involves multiple steps. One common method includes the reaction of 4-nitrophthalonitrile with phenol in the presence of a base to form 4-nitrophenoxyphthalonitrile. This intermediate is then reduced to 4-aminophenoxyphthalonitrile, which undergoes cyclization to form the isoindole structure. Finally, the phenoxy group is introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile is utilized in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1,3-dioxo-5-phenoxy-1,3-dihydro-2H-isoindol-2-yl)phenoxy]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H16N2O4

Molecular Weight

432.4g/mol

IUPAC Name

4-[4-(1,3-dioxo-5-phenoxyisoindol-2-yl)phenoxy]benzonitrile

InChI

InChI=1S/C27H16N2O4/c28-17-18-6-10-21(11-7-18)32-22-12-8-19(9-13-22)29-26(30)24-15-14-23(16-25(24)27(29)31)33-20-4-2-1-3-5-20/h1-16H

InChI Key

AQMKLXSQQHTPPR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)OC5=CC=C(C=C5)C#N

Origin of Product

United States

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